2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide
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Overview
Description
(S)-2-nitro-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a nitro group, a phenyl ring, a pyrrolidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-nitro-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 1-phenyl-2-(pyrrolidin-1-yl)ethanone, which can be synthesized through the reaction of phenylacetyl chloride with pyrrolidine. This intermediate is then subjected to nitration to introduce the nitro group, followed by sulfonation to attach the benzenesulfonamide moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
(S)-2-nitro-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl ring and pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings .
Scientific Research Applications
(S)-2-nitro-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-nitro-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound may bind to certain proteins or enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzenesulfonamide derivatives, such as:
- 1-phenyl-2-(pyrrolidin-1-yl)ethanone
- Benzenesulfonamide derivatives with different substituents on the phenyl ring .
Uniqueness
The uniqueness of (S)-2-nitro-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-21(23)17-10-4-5-11-18(17)26(24,25)19-16(14-20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,16,19H,6-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNCWUSAPJIGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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